2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide
Description
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-4-12-9-13(14(17)19)16(22-12)18-15(20)10-5-7-11(21-2)8-6-10/h5-9H,3-4H2,1-2H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKQWDRBIFVRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group through an amidation reaction using appropriate amine reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Anti-Cancer Applications
Recent studies have highlighted the potential of thiophene derivatives, including 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide, as promising anti-cancer agents. The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a candidate for further development in oncology.
Case Studies
Several case studies have documented the effectiveness of thiophene derivatives in preclinical models:
- Study 1 : A study published in Cancer Research demonstrated that a similar thiophene derivative significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Study 2 : In another investigation, a related compound was found to enhance the efficacy of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Biochemical Properties
The biochemical properties of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide contribute to its functional applications:
- Solubility : The compound demonstrates moderate solubility in organic solvents, which is favorable for formulation into various drug delivery systems.
- Stability : Stability studies indicate that the compound maintains its integrity under physiological conditions, making it suitable for oral or parenteral administration routes.
Drug Development Potential
The structural characteristics of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide allow for modifications that can enhance its pharmacological profile:
Analog Synthesis
Researchers are actively exploring analogs of this compound to improve potency and selectivity. Modifications can include:
- Altering the benzoyl moiety to enhance binding affinity to target proteins.
- Incorporating additional functional groups to improve solubility and bioavailability.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Core Heterocycle Variations
- Target Compound : Thiophene core.
- Benzo[d]imidazole Analog (): Features a benzoimidazole core instead of thiophene.
- Thiadiazole Derivatives (): Compounds like 2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole (CAS: 866043-28-9) replace thiophene with a 1,3,4-thiadiazole ring. The sulfur and nitrogen atoms in thiadiazole enhance hydrogen-bonding capacity but reduce aromaticity compared to thiophene .
Substituent Modifications
- Methoxybenzoyl vs. In contrast, 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide () has a methylphenylimino group, which is less polar and may reduce solubility .
- Propyl vs. Isopropyl/Alkyl Chains : The target’s linear propyl chain may confer moderate lipophilicity, whereas bulkier substituents like isopropyl () or cyclopropyl () could sterically hinder target interactions .
Physicochemical Properties
Biological Activity
The compound 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide is a member of the thiophene family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide is , with a molecular weight of approximately 318.39 g/mol. The structure consists of a thiophene ring substituted with a propyl group and an amide linkage to a 4-methoxybenzoyl moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cellular processes.
Anticancer Activity
Research indicates that compounds similar to 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives of methoxybenzoyl-thiazole can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SMART-H | PC-3 (Prostate) | 0.5 | Inhibition of tubulin polymerization |
| SMART-F | A375 (Melanoma) | 0.7 | Induction of apoptosis via G2/M phase arrest |
| 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide | MCF-7 (Breast) | TBD | TBD |
The mechanism underlying the anticancer activity involves the binding of the compound to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This disruption leads to cell cycle arrest and promotes apoptosis in sensitive cancer cell lines .
Additional Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities such as antimicrobial and anti-inflammatory effects. Research into related thiophene derivatives has shown promising results in these areas, suggesting that further studies could elucidate additional therapeutic potentials .
Case Studies
- In Vivo Studies : In a study involving human prostate cancer xenografts, treatment with related compounds demonstrated significant tumor growth inhibition without apparent neurotoxicity . This suggests a favorable safety profile for further clinical evaluation.
- In Vitro Studies : A comparative analysis of several methoxybenzoyl-thiazole derivatives revealed that those with structural similarities to 2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide exhibited potent cytotoxicity against multidrug-resistant cancer cell lines, indicating potential for overcoming drug resistance .
Q & A
Q. What methodologies validate the compound’s role in modulating biological pathways?
- Methodological Answer :
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 via fluorescence).
- Gene expression profiling : Use qPCR or RNA-seq to identify downstream targets (e.g., apoptosis markers).
- Metabolomics : Track pathway perturbations via LC-MS-based untargeted profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
